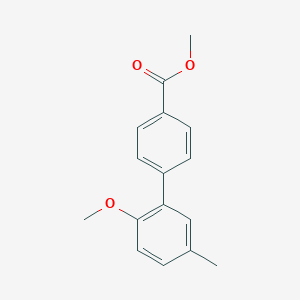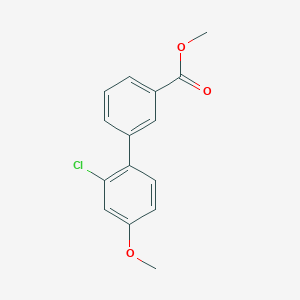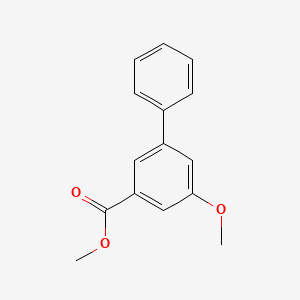
5-Methoxy-biphenyl-3-carboxylic acid methyl ester
描述
5-Methoxy-biphenyl-3-carboxylic acid methyl ester is a chemical compound belonging to the biphenyl family, characterized by its two benzene rings connected by a single bond. This compound is notable for its methoxy group (-OCH₃) attached to the fifth carbon of the biphenyl structure and a carboxylic acid methyl ester (-COOCH₃) at the third position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivative Synthesis: The compound can be synthesized starting from biphenyl through a series of reactions involving electrophilic aromatic substitution to introduce the methoxy group.
Carboxylation Reaction: The carboxylic acid group can be introduced via a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.
Esterification: The carboxylic acid group is then converted to its methyl ester form through esterification, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced catalysts to improve yield and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens for electrophilic substitution and amines for nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂), amines (e.g., NH₃)
Major Products Formed:
Oxidation: Formation of biphenyl-3,5-dicarboxylic acid derivatives
Reduction: Formation of biphenyl-3,5-dimethyl derivatives
Substitution: Formation of halogenated or aminated biphenyl derivatives
科学研究应用
5-Methoxy-biphenyl-3-carboxylic acid methyl ester is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It may bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes.
相似化合物的比较
Biphenyl-3-carboxylic acid methyl ester: Lacks the methoxy group.
Biphenyl-4-carboxylic acid methyl ester: Methoxy group on the fourth carbon instead of the fifth.
Biphenyl-3,5-dicarboxylic acid: Contains two carboxylic acid groups instead of one ester group.
Uniqueness: 5-Methoxy-biphenyl-3-carboxylic acid methyl ester is unique due to its specific positioning of the methoxy and ester groups, which influences its reactivity and applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
属性
IUPAC Name |
methyl 3-methoxy-5-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-12(11-6-4-3-5-7-11)8-13(10-14)15(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLNVBDENFRIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoate](/img/structure/B7960602.png)
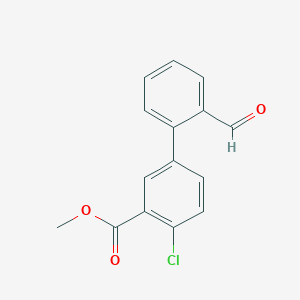
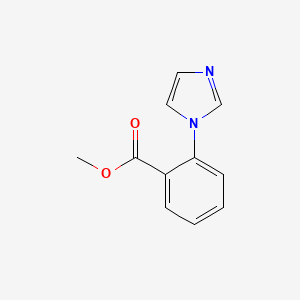
![Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate](/img/structure/B7960615.png)
![triethylamine methyl (2S)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate](/img/structure/B7960628.png)
![dicyclohexylamine methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B7960631.png)
![methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate](/img/structure/B7960649.png)
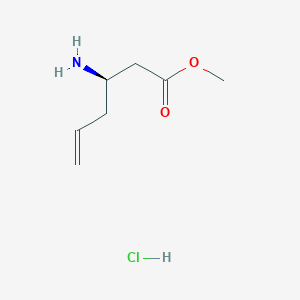
![Methyl 2-fluoro-5-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7960679.png)
![Methyl 3-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}propanoate](/img/structure/B7960690.png)
![Methyl 2-fluoro-4-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7960695.png)
![methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B7960708.png)
